CuOTf-toluene
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Overview
Description
Preparation Methods
Copper (I) trifluoromethanesulfonate toluene complex can be synthesized through several methods. One common synthetic route involves the reaction of copper (I) oxide with trifluoromethanesulfonic acid in the presence of toluene. The reaction conditions typically include a controlled temperature and inert atmosphere to prevent oxidation . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Copper (I) trifluoromethanesulfonate toluene complex undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, aiding in the gain of electrons by other compounds.
Common reagents used in these reactions include diaryliodonium salts, cyanogen iodide, and tetramethylpiperidine. The major products formed from these reactions depend on the specific reactants and conditions used .
Scientific Research Applications
Copper (I) trifluoromethanesulfonate toluene complex has a wide range of scientific research applications:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active compounds, aiding in the development of pharmaceuticals and agrochemicals.
Medicine: Its role in the synthesis of complex molecules makes it valuable in drug discovery and development.
Industry: It is used in the production of fine chemicals and materials, contributing to various industrial processes
Mechanism of Action
The mechanism by which Copper (I) trifluoromethanesulfonate toluene complex exerts its effects involves its ability to act as a Lewis acid. It facilitates the formation of reactive intermediates by coordinating with electron-rich species, thereby enhancing the reactivity of the substrates. The molecular targets and pathways involved depend on the specific reaction it is catalyzing .
Comparison with Similar Compounds
Copper (I) trifluoromethanesulfonate toluene complex can be compared with other similar compounds such as:
Copper (II) trifluoromethanesulfonate: This compound is also a powerful Lewis acid but has different oxidation states and reactivity.
Copper (I) trifluoromethanesulfonate: Without the toluene complex, it has different solubility and catalytic properties.
Copper (I) chloride: Another copper-based catalyst used in various reactions but with different reactivity and applications.
The uniqueness of Copper (I) trifluoromethanesulfonate toluene complex lies in its high catalytic efficiency and versatility in facilitating a wide range of chemical reactions.
Biological Activity
CuOTf-toluene, a copper(I) triflate complex, has garnered attention in recent years for its diverse biological activities and applications in synthetic organic chemistry. This article explores the biological activity of this compound, focusing on its role as a catalyst in various reactions and its potential therapeutic applications.
Chemical Structure and Properties
This compound (C9H8Cu2F6O6S2) is a copper(I) complex where copper is coordinated with triflate anions in a toluene solvent. Its structure allows for unique catalytic properties, particularly in facilitating reactions that are relevant to medicinal chemistry.
Catalytic Applications
This compound has been employed as a catalyst in several important reactions, including:
- C–H Functionalization : this compound is effective in allylic C–H amidation of alkenes, demonstrating high yields and selectivity under mild conditions .
- Multicomponent Reactions : It serves as a catalyst in multicomponent reactions (MCRs), which are crucial for synthesizing biologically active compounds. For example, it has been used to synthesize anti-inflammatory agents and other bioactive molecules .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The compound's effectiveness varies depending on the structure of the substrates used in the reactions:
- Gram-Negative Bacteria : this compound has shown significant activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5 µM .
- Gram-Positive Bacteria : The compound also displays activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, although typically at higher MIC values .
Anti-Inflammatory Activity
The anti-inflammatory potential of compounds synthesized using this compound has been investigated extensively. For instance, derivatives obtained through MCRs demonstrated greater anti-inflammatory activity compared to traditional agents like curcumin . These compounds were evaluated for their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory processes.
Case Study 1: Synthesis of Anti-Leishmanial Compounds
In a study focusing on anti-leishmanial activity, compounds synthesized using this compound were tested against Leishmania donovani. The results indicated that several derivatives exhibited potent anti-leishmanial effects with IC50 values in the low micromolar range, showcasing the potential of this compound in developing new treatments for leishmaniasis .
Case Study 2: Antifibrotic Agents
Another significant application involved synthesizing antifibrotic agents using this compound as a catalyst. Compounds derived from this process were tested for their ability to inhibit human hepatic stellate cell activation, revealing promising results that suggest these agents could be beneficial in treating liver fibrosis .
Summary of Findings
The biological activity of this compound is multifaceted, with applications ranging from antimicrobial to anti-inflammatory activities. Its role as a catalyst in synthesizing various bioactive compounds highlights its importance in medicinal chemistry. The following table summarizes key findings regarding the biological activities associated with this compound:
Activity Type | Target Organism/Process | Effectiveness |
---|---|---|
Antimicrobial | Pseudomonas aeruginosa | MIC 0.3 - 8.5 µM |
Escherichia coli | MIC 0.3 - 8.5 µM | |
Staphylococcus aureus | MIC 0.1 - 9.5 µM | |
Anti-Inflammatory | MMP inhibition | Greater than curcumin |
Antileishmanial | Leishmania donovani | IC50 low micromolar range |
Antifibrotic | Human hepatic stellate cells | Inhibitory activity at 10 µM |
Properties
Molecular Formula |
C9H8Cu2F6O6S2 |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
copper(1+);toluene;trifluoromethanesulfonate |
InChI |
InChI=1S/C7H8.2CHF3O3S.2Cu/c1-7-5-3-2-4-6-7;2*2-1(3,4)8(5,6)7;;/h2-6H,1H3;2*(H,5,6,7);;/q;;;2*+1/p-2 |
InChI Key |
ATUUSMBCJWYMEG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+].[Cu+] |
Origin of Product |
United States |
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